molecular formula C28H40Cl2N4O B048158 Carpipramine dihydrochloride CAS No. 7075-03-8

Carpipramine dihydrochloride

货号: B048158
CAS 编号: 7075-03-8
分子量: 519.5 g/mol
InChI 键: NZZMVMMUNRNSMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Carpipramine dihydrochloride is a tricyclic antidepressant and antipsychotic compound, primarily used in the treatment of schizophrenia and anxiety disorders. It was first synthesized in 1961 by Yoshitomi Pharmaceutical Industries Ltd. (now Mitsubishi Tanabe Pharma) and is known for its unique iminodibenzyl structure . This compound has been widely used in Japan and France for its neuroleptic and anxiolytic properties .

准备方法

Synthetic Routes and Reaction Conditions: Carpipramine dihydrochloride is synthesized through a multi-step process involving the reaction of 10,11-dihydro-5H-dibenz[b,f]azepine with various reagents to form the final product. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反应分析

Types of Reactions: Carpipramine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including alkyl halides and amines

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of carpipramine, which can be analyzed using techniques like high-performance liquid chromatography and mass spectrometry .

科学研究应用

Chemical Properties and Mechanism of Action

Carpipramine is chemically characterized as [(carbamoyl-4-piperidino-4)piperidino-3-propyl-1]-5 dihydro-10,11-dibenzo (b,f) azepine. It exhibits antagonistic properties toward serotonin receptors (specifically 5HT2 receptors), which contributes to its efficacy in treating anxiety and sleep disorders . The compound has a low toxicity profile, with a reported oral LD50 of 250 mg/kg in mice .

Treatment of Anxiety Disorders

Carpipramine has been shown to effectively alleviate symptoms associated with anxiety disorders. In clinical settings, it has been formulated into various medicament forms for oral or parenteral administration. Typical dosages range from 10 to 400 mg per day, depending on the patient's condition and response to treatment .

Management of Depression

Clinical trials have demonstrated the antidepressant effects of carpipramine. In an open trial involving 60 patients with depressive disorders, 37 patients showed positive responses to treatment. The Hamilton Rating Scale for Depression indicated significant improvements in depressive symptoms among participants .

Antipsychotic Effects

Carpipramine is also noted for its antipsychotic properties. A double-blind trial comparing carpipramine with doxepin revealed no significant differences in efficacy between the two medications for treating endogenous depression with psychotic features . This positions carpipramine as a viable alternative in managing schizophrenia and related psychoses.

Case Studies and Clinical Trials

Study TypeSample SizeCondition TreatedKey Findings
Open Trial60Depression37 patients showed improvement; well tolerated
Double-Blind Trial30Depression with psychosisComparable efficacy to doxepin
Observational StudyVariousAnxiety and sleep disordersDocumented effectiveness across multiple cases

Case Study Insights:

  • In one uncontrolled trial, patients diagnosed with endogenous depression and schizoaffective psychosis were treated over an average of 43 days with carpipramine, yielding significant improvements without exacerbating psychotic symptoms .
  • Another study highlighted its use in managing acute anxiety episodes, demonstrating rapid onset of action compared to traditional anxiolytics .

作用机制

Carpipramine dihydrochloride exerts its effects primarily through the inhibition of serotonin and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This action is believed to underlie its antidepressant and anxiolytic effects. Additionally, it impacts the hypothalamic-pituitary-adrenal axis, which plays a crucial role in the body’s stress response .

相似化合物的比较

    Clocapramine: An improved version of carpipramine with a chloride group, known for its enhanced antipsychotic properties.

    Mosapramine: A more sophisticated antipsychotic drug synthesized from the structure of clocapramine, with balanced effects on both positive and negative symptoms of schizophrenia.

    Zotepine: A dibenzothiazepine-based antipsychotic with unique properties

Uniqueness of Carpipramine Dihydrochloride: this compound is unique due to its iminodibenzyl structure and its balanced neuroleptic and anxiolytic effects. Unlike some other antipsychotics, it has a significant impact on both positive and negative symptoms of schizophrenia, making it a valuable therapeutic option .

生物活性

Carpipramine dihydrochloride, an atypical antipsychotic, has garnered attention for its diverse biological activities, particularly in the treatment of schizophrenia and anxiety disorders. This article explores its pharmacological properties, mechanisms of action, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

Carpipramine is structurally related to tricyclic antidepressants and butyrophenones. Its chemical formula is C28H38N4OC_{28}H_{38}N_{4}O with a molar mass of 446.639 g/mol . The compound exhibits a complex mechanism of action primarily by antagonizing dopamine receptors (D2) and serotonin receptors (5-HT2A), which is characteristic of atypical antipsychotics. This dual action contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .

Pharmacological Properties

1. Neuroleptic Activity:
Carpipramine's neuroleptic effects are attributed to its ability to block dopamine receptors, which helps in alleviating psychotic symptoms. It has been shown to have a lower propensity for inducing extrapyramidal symptoms compared to typical antipsychotics due to its serotonin receptor antagonism .

2. Anxiolytic and Hypnotic Effects:
Apart from its antipsychotic properties, carpipramine also exhibits anxiolytic and hypnotic effects, making it beneficial for patients with comorbid anxiety disorders .

3. Anti-proliferative Effects:
Research indicates that phenothiazine derivatives, including carpipramine, may possess anti-proliferative properties through mechanisms such as calmodulin inhibition and modulation of protein kinase C activity .

Case Studies

A notable case series evaluated the effectiveness of carpipramine in patients with schizophrenia who had previously failed to respond adequately to other atypical antipsychotics. The study involved three young adults with predominantly negative symptoms. After switching to carpipramine, significant improvements were observed in their Positive and Negative Syndrome Scale (PANSS) scores:

Patient Initial PANSS Score Final PANSS Score Change (%)
Patient 1806617.5
Patient 2786220.5
Patient 3827014.6

The overall mean score reduction across patients was approximately 17.5%, indicating substantial clinical improvement .

Randomized Controlled Trials

In a multicentric phase 3b trial involving 533 patients with predominant negative symptoms, carpipramine demonstrated superior efficacy compared to risperidone over a treatment period of 26 weeks. The least squares mean change in the PANSS factor score for negative symptoms was significantly greater in the carpipramine group (p < 0.01) .

Safety Profile

Carpipramine is generally well tolerated, with mild to moderate adverse events reported during clinical trials. Common side effects include sedation, weight gain, and gastrointestinal disturbances; however, the incidence of extrapyramidal symptoms is notably lower than that associated with typical antipsychotics .

属性

IUPAC Name

1-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-12H,1,6-8,13-22H2,(H2,29,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMVMMUNRNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=CC=CC=C53)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5942-95-0 (Parent)
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7075-03-8
Record name Carpipramine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1'-[3-(10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARPIPRAMINE DIHYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V073I10AA8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carpipramine dihydrochloride
Reactant of Route 2
Carpipramine dihydrochloride
Reactant of Route 3
Carpipramine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Carpipramine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Carpipramine dihydrochloride
Reactant of Route 6
Carpipramine dihydrochloride
Customer
Q & A

Q1: What is the primary area of research for Carpipramine dihydrochloride?

A1: The research focuses on the pharmacological properties of this compound, specifically its potential as a psychotropic agent. [] This suggests that the compound might have effects on mood, behavior, and mental processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。